3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-(3-(Methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked to a 3-(methylthio)pyrrolidinyl moiety via a ketone-containing ethyl chain. The benzoxazolone scaffold is known for its bioisosteric properties with natural nucleotides and its role in modulating biological activities, particularly in anticancer and antimicrobial agents .
Properties
IUPAC Name |
3-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20-10-6-7-15(8-10)13(17)9-16-11-4-2-3-5-12(11)19-14(16)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSVQTJOLFHYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d]oxazole core and introduce the pyrrolidine and methylthio groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with benzoxazolone and benzothiazolone derivatives, which differ in substituents, chain length, and heteroatom composition. Below is a systematic comparison:
Core Heterocycle Modifications
- Benzoxazolone vs. Benzothiazolone :
- 3-(3-(4-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) : Retains the benzoxazolone core but incorporates a piperazine-propyl linker. Exhibits 67% synthesis yield and confirmed structure via NMR/HRMS .
- 3-(3-(4-(2-(2-Oxobenzo[d]thiazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5b) : Replaces oxygen with sulfur in the thiazolone ring, reducing yield to 63% . Sulfur’s larger atomic radius may influence electronic properties and metabolic stability.
Substituent Variations
- Pyrrolidinyl vs. Piperidinyl/Piperazinyl Groups: 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one (AB26146): Substitutes the pyrrolidinyl group with a piperidinyl ring, altering steric and electronic profiles. This analog is available as a hydrochloride salt for enhanced solubility . 3-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-oxazolidin-2-one: Introduces a thioether linkage and oxazolidinone core, forming supramolecular networks via hydrogen bonds and π-π interactions .
Chain Length and Functional Groups
- Ethyl vs. Butyl/Propyl Linkers: 3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)pentyl)benzo[d]oxazol-2(3H)-one (5o): Extends the ethyl chain to a butyl-piperazine-pentyl system, achieving 73% yield . Longer chains may improve membrane permeability but increase metabolic vulnerability. 3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one: Incorporates a hydroxyethyl group, enhancing hydrophilicity.
Biological Activity
3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core , which is known for its biological significance, along with a pyrrolidine ring and a methylthio substituent. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function by:
- Inhibiting enzyme activity : By binding to the active site of enzymes, it may prevent substrate interaction.
- Modulating receptor function : Acting as an agonist or antagonist at various receptors can lead to altered cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives were notably low against Bacillus subtilis but less effective against Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | E. coli | >128 |
Anticancer Properties
The compound has been explored for its cytotoxic effects on various cancer cell lines, including:
- Breast Cancer Cells : Significant cytotoxicity was observed in MCF-7 and MDA-MB-231 cell lines.
- Lung and Liver Cancer Cells : The compound showed promising results in inhibiting the growth of A549 and HepG2 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 12 |
| A549 | 20 |
| HepG2 | 18 |
Case Studies
Several studies have investigated the biological activity of related benzoxazole derivatives:
- Antituberculotic Activity : Some benzoxazole derivatives demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
- Antimalarial Activity : Research has highlighted certain derivatives exhibiting antimalarial effects, suggesting broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
